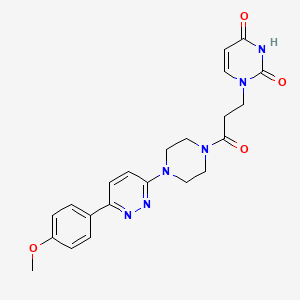

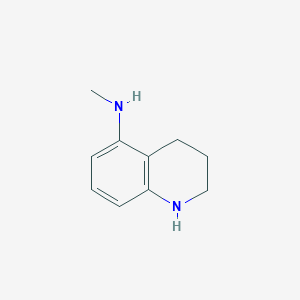

N-methyl-1,2,3,4-tetrahydroquinolin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-1,2,3,4-tetrahydroquinolin-5-amine” is a chemical compound with the molecular formula C10H14N2 . It has a molecular weight of 162.23 . This compound is typically stored at room temperature .

Synthesis Analysis

A straightforward method for the synthesis of N-methyl-1,2,3,4-tetrahydroquinolines involves one-pot reductive N-methylation of quinolines with paraformaldehyde and H2 over a Pd/C catalyst . This method has been successfully used to synthesize a series of functional MTHQs, including (±)-galipinine and (±)-angustrureine .Molecular Structure Analysis

The InChI code for “N-methyl-1,2,3,4-tetrahydroquinolin-5-amine” is 1S/C10H14N2/c1-11-9-5-2-6-10-8(9)4-3-7-12-10/h2,5-6,11-12H,3-4,7H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.Scientific Research Applications

- THIQ analogs have demonstrated antibacterial activity against various pathogenic bacterial strains . For instance, a synthesized compound, (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline, exhibited potent antibacterial effects . Further research in this area could explore novel derivatives for combating bacterial infections.

- Rotenone, an environmental toxin, induces the formation of Lewy bodies—a hallmark of Parkinson’s disease. THIQ derivatives may be relevant in understanding and treating this condition . Further studies could explore their neuroprotective effects.

- THIQ analogs have been evaluated for antifungal properties. Researchers tested synthesized 1,2,3-triazoles (related to THIQs) against fungal strains such as Candida albicans and Rhizopus oryzae . Investigating their efficacy and mechanisms could enhance antifungal drug development.

- Optimization of THIQ analogs may yield novel anti-cancer agents. By understanding their interactions with cancer-related targets, researchers can design compounds with improved efficacy and selectivity . Investigate their effects on tumor cell lines and explore potential clinical applications.

Antibacterial Properties

Parkinson’s Disease Research

Antifungal Activity

Anti-Cancer Potential

properties

IUPAC Name |

N-methyl-1,2,3,4-tetrahydroquinolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-11-9-5-2-6-10-8(9)4-3-7-12-10/h2,5-6,11-12H,3-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTLDBCRQXLYRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC2=C1CCCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1,2,3,4-tetrahydroquinolin-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole](/img/structure/B2584312.png)

![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2584327.png)

![2-Ethyl-5-((3-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2584329.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2584333.png)